6-Bromo-3-chloro-2-fluorobenzyl bromide
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Overview
Description
6-Bromo-3-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or acyl chlorides are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with sodium azide yields 6-azido-3-chloro-2-fluorobenzyl bromide, while electrophilic aromatic substitution with acyl chlorides produces acylated derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorobenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block in the development of potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring are highly reactive, making the compound suitable for substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl bromide: Similar in structure but with different positions of the substituents.
3-Bromo-6-chloro-2-fluorobenzonitrile: Contains a nitrile group instead of a bromomethyl group
Uniqueness
6-Bromo-3-chloro-2-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIPLMFXHBMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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